molecular formula C16H12Cl2N2O2 B2714158 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide CAS No. 1101188-83-3

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide

Cat. No. B2714158
CAS RN: 1101188-83-3
M. Wt: 335.18
InChI Key: DCHCARWCQSXTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .


Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . For instance, a solution of 4,6-difluoro-1 H-indole-2-carboxamide in pyridine, when added with the appropriate benzoyl chloride derivative, and refluxed for 16 hours, can result in the synthesis of the desired compound .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes indole derivatives potential inhibitors of various biological activities.


Physical And Chemical Properties Analysis

Indoline, also named 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Mechanism of Action

Given that delavirdine with indole 2-carboxamide skeletal is used to treat HIV-1, other indole 2-carboxamide derivatives have the potential to inhibit HIV-1 virus activity . It should be noted that many researchers have used nevirapine and efavirenz as the control to compare with indole 2-carboxamide derivatives (HIV-1 inhibition) .

properties

IUPAC Name

1-(2,4-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-10-5-6-11(12(18)8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHCARWCQSXTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide

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